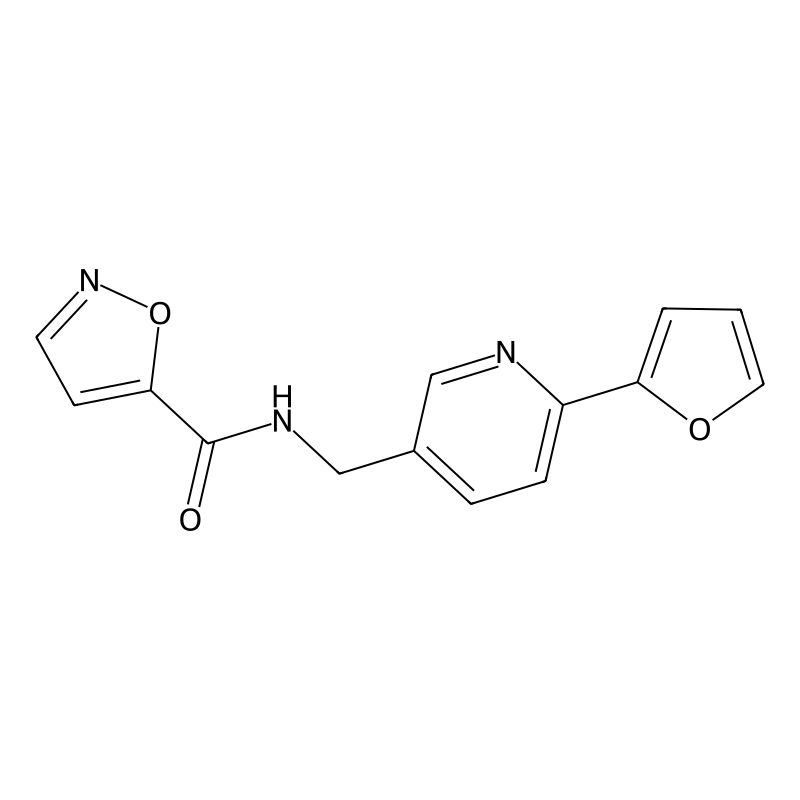N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex organic compound characterized by its unique structural features, which include a furan ring, a pyridine moiety, and an isoxazole carboxamide functional group. The molecular formula for this compound is , and it has a molecular weight of approximately 309.32 g/mol. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation .
The chemical reactivity of N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide can be attributed to its functional groups. The isoxazole ring can undergo nucleophilic substitutions and cycloadditions, while the carboxamide group can participate in acylation reactions. The presence of the pyridine and furan rings also allows for electrophilic aromatic substitution reactions. These properties make the compound versatile for further chemical modifications aimed at enhancing its biological activity .
Research indicates that N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide exhibits significant biological activities, including potential anticancer and anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit various cancer cell lines and modulate inflammatory pathways, suggesting that this compound might also possess similar therapeutic properties . Its interaction with specific biological targets is an area of ongoing investigation.
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multi-step synthetic pathways. One common method includes the formation of the isoxazole ring through cyclization reactions involving appropriate precursors such as furan derivatives and pyridine derivatives. Following this, the carboxamide functionality can be introduced via acylation reactions. Detailed synthetic routes often require optimization to improve yield and purity .
This compound has potential applications in drug development, particularly as a lead compound in the creation of new therapeutic agents targeting cancer and inflammatory diseases. Its unique structure may allow for the design of analogs with enhanced efficacy or reduced side effects. Additionally, it can serve as a tool compound for studying biological mechanisms related to its target pathways .
Interaction studies involving N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors implicated in cancer progression and inflammation. Preliminary data suggest that it may interact with specific kinases or other signaling molecules, which could elucidate its mechanism of action and inform further drug design efforts .
Several compounds share structural similarities with N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-cyclopropyl-N-(6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide | Cyclopropyl group addition | Potential anticancer activity |
| N-pyridin-3-yl carboxamides | Pyridine core with various substituents | HDL cholesterol stimulating agent |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Oxazolidinone core | Antibacterial activity |
Uniqueness: The presence of both furan and isoxazole functionalities distinguishes N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide from other compounds in this category. This structural combination may enhance its pharmacological profile compared to simpler derivatives lacking these features .








